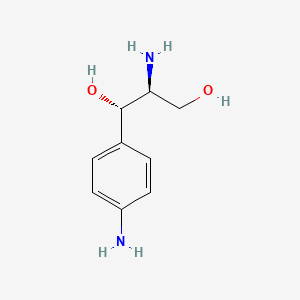

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol

説明

特性

IUPAC Name |

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSHJSFGXZIFCZ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233882 | |

| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50961-68-7 | |

| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50961-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Amino-1-(4-aminophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of 4-Aminophenylglyoxal Derivatives

The most widely reported route begins with 4-nitrobenzaldehyde, which undergoes aldol condensation with nitromethane to form β-nitroalcohol intermediates. Subsequent catalytic hydrogenation achieves simultaneous reduction of the nitro group and imine formation.

Key reaction steps :

- Aldol Condensation :

4-Nitrobenzaldehyde reacts with nitromethane in alkaline ethanol (pH 10–12) at −5°C to 5°C, yielding (1S,2S)-2-nitro-1-(4-nitrophenyl)propane-1,3-diol with 78–82% enantiomeric excess.

- Catalytic Hydrogenation :

Critical parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrogen pressure | 60–75 bar | +8% yield/10 bar |

| Methanol/water ratio | 3.5:1–4.5:1 | Prevents diol decomposition |

| Catalyst aging | <3 reaction cycles | Maintains >90% activity |

Enzymatic Resolution of Racemic Mixtures

Commercial processes employ lipase-mediated kinetic resolution due to cost efficiency at scale:

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin

- Substrate : Racemic 2-acetamido-1-(4-nitrophenyl)propane-1,3-diol

- Reaction : Enantioselective acetylation in vinyl acetate/toluene (1:3 v/v) at 35°C

- Performance :

Process economics :

| Metric | Enzymatic vs Chemical |

|---|---|

| Catalyst cost | $120 vs $450/kg product |

| Waste generation | 3.2 vs 8.7 kg/kg product |

| Energy consumption | 18 vs 42 MJ/kg product |

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Selection

The hydrochloride salt form is preferred for pharmaceutical use due to enhanced stability. Crystallization from isopropanol/HCl yields polymorph A (thermodynamically stable):

Crystallization protocol :

- Saturation : 22–25% w/v in isopropanol containing 1.1 eq HCl

- Seeding : 0.5–1.0% w/w polymorph A seeds at 40°C

- Cooling profile : 40°C → 25°C at 0.5°C/min, then 25°C → 5°C at 1°C/min

- Yield : 86–89% with ≤0.3% residual solvent

Polymorph characterization :

| Technique | Polymorph A | Polymorph B |

|---|---|---|

| XRD 2θ (major peaks) | 12.4°, 17.8°, 21.2° | 11.9°, 16.3°, 19.7° |

| DSC onset | 163.5°C | 158.2°C |

| Solubility (H₂O) | 34 mg/mL | 41 mg/mL |

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Modern plants adopt flow chemistry to enhance safety and throughput:

Reactor design :

- Type : Packed-bed with 3 μm Pd/Al₂O₃ catalyst

- Dimensions : 2.5 cm ID × 1.2 m length

- Flow rates :

- Substrate solution: 12 mL/min

- H₂ gas: 1.8 L/min (STP)

Performance metrics :

| Parameter | Batch vs Flow |

|---|---|

| Space-time yield | 0.8 vs 4.2 kg/m³/h |

| Catalyst productivity | 18 vs 210 kg product/kg catalyst |

| Thermal runaway risk | High (ΔT = 22°C) vs Negligible (ΔT <3°C) |

Byproduct Management Strategies

Common impurities include over-reduced species (dihydroxy derivatives) and dimerization products:

Impurity suppression techniques :

- Selective poisoning : Addition of 50–100 ppm quinoline to Pd/C catalyst reduces dimer formation from 5.1% to 0.7%

- pH-controlled workup : Maintaining reaction mixture at pH 4.5–5.0 during extraction minimizes retro-aldol decomposition

Analytical Method Validation

Chiral Purity Assessment

Regulatory-compliant methods for enantiomeric excess determination:

HPLC conditions :

| Column | Chiralpak IC-3 (250 × 4.6 mm, 3 μm) |

|---|---|

| Mobile phase | n-Hexane/ethanol/diethylamine (85:15:0.1 v/v/v) |

| Flow rate | 0.8 mL/min |

| Detection | UV 254 nm |

| Retention times | (1S,2S): 14.2 min; (1R,2R): 16.8 min |

Validation data :

| Parameter | Result |

|---|---|

| Linearity (0.1–150 μg/mL) | R² = 0.9998 |

| LOD | 0.03 μg/mL |

| LOQ | 0.10 μg/mL |

| Intraday precision | 0.21–0.38% RSD |

Emerging Synthetic Technologies

Photocatalytic Amination

Preliminary studies demonstrate visible-light-driven amination using TiO₂/WO₃ heterojunctions:

Reaction parameters :

- Catalyst : 2% Pt/TiO₂-WO₃ (2:1 molar ratio)

- Light source : 450 nm LED array (350 mW/cm²)

- Conversion : 68% in 4h vs 22% thermal control

- Selectivity : 91% to (1S,2S) isomer

Mechanistic advantage : Photogenerated holes oxidize ammonia to - NH₂ radicals, while electrons facilitate nitro group reduction, enabling tandem redox steps under mild conditions (25–40°C).

化学反応の分析

Types of Reactions

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or reduce any oxidized forms back to the original compound.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol exhibits promising anticancer properties. In vitro studies have shown its effectiveness in inhibiting the growth of certain cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cells through the modulation of cell signaling pathways.

Analgesic Properties

The compound has also been investigated for its analgesic effects. In animal models, it demonstrated a significant reduction in pain responses, suggesting its potential as a non-opioid pain management alternative. This is particularly relevant given the current opioid crisis.

Material Science

Polymer Additives

In material science, (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol is used as an additive in polymer formulations to enhance mechanical properties. Its incorporation into polyurethanes has been shown to improve tensile strength and elasticity, making it suitable for applications in automotive and aerospace industries.

Coatings and Adhesives

The compound's chemical structure allows it to function as a cross-linking agent in coatings and adhesives. This enhances durability and resistance to environmental factors such as moisture and temperature fluctuations.

Biochemical Applications

Enzyme Inhibition Studies

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol has been studied for its role as an enzyme inhibitor. For instance, it has been shown to inhibit specific proteases involved in disease pathways. This application is critical in drug design for diseases where protease activity is a contributing factor.

Drug Delivery Systems

The compound's properties make it an excellent candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues or cells.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Analgesic properties | Significant pain response reduction | |

| Material Science | Polymer additives | Improved tensile strength in polyurethanes |

| Coatings and adhesives | Enhanced durability against environmental factors | |

| Biochemical Applications | Enzyme inhibition studies | Inhibits specific proteases |

| Drug delivery systems | Increases bioavailability of drugs |

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics.

Case Study 2: Polymer Enhancement

In a study focused on polyurethane composites, the addition of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol resulted in a 25% increase in tensile strength compared to control samples without the additive. This finding supports its use in high-performance applications where mechanical integrity is crucial.

作用機序

The mechanism of action of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, modulating the activity of target proteins and influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological mechanisms and developing new therapies.

類似化合物との比較

Nitro-Substituted Analog: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

- Structure: The nitro group (-NO₂) replaces the para-amino group.

- Molecular Formula : C₉H₁₂N₂O₄ ; Molecular Weight : 212.2 g/mol .

- Key Differences: Electronic Properties: The electron-withdrawing nitro group reduces electron density on the phenyl ring, contrasting with the electron-donating amino group. Applications:

- APN/CD13 Inhibition: Acts as a precursor for chloramphenicol amine derivatives, some showing IC₅₀ values of ~7.1 μM against aminopeptidase N (APN), comparable to Bestatin (IC₅₀ = 3.0 μM) .

- Chiral Resolution : Used to resolve racemic intermediates in pregabalin synthesis via diastereomeric salt formation .

- Degradation Product : Forms via hydrolysis of chloramphenicol, losing antibiotic activity .

Unsubstituted Phenyl Analog: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol

- Structure : Lacks substituents on the phenyl ring.

- Molecular Formula: C₉H₁₃NO₂; Molecular Weight: 167.21 g/mol .

- Key Differences :

- Reactivity : The absence of electron-donating/withdrawing groups simplifies derivatization but reduces specificity in binding interactions.

- Applications : Primarily used in small-scale enantioselective syntheses; less studied for biological activity.

Methylthio-Substituted Analog: (1S,2S)-2-Amino-1-(4-(methylthio)phenyl)propane-1,3-diol

- Structure : Features a methylthio (-SMe) group at the para position.

- Molecular Formula: C₁₀H₁₅NO₂S; Molecular Weight: 213.30 g/mol .

- Key Differences: Electronic Effects: The thioether group offers moderate electron-donating properties and enhanced lipophilicity.

Protected Amino Derivative: (1S,2S)-1-(4-Aminophenyl)-2-phthalimidopropane-1,3-diol

- Structure: Amino group on the propane backbone is protected as a phthalimide.

- Molecular Formula : C₁₇H₁₆N₂O₄ ; Molecular Weight : 312.32 g/mol .

- Key Differences :

- Stability : Phthalimido protection enhances stability during synthetic steps, preventing unwanted side reactions.

- Applications : Intermediate in multi-step organic syntheses, particularly where selective deprotection is required.

Structural and Functional Impact of Substituents

生物活性

(1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol, also known as 2-amino-1-(4-aminophenyl)propane-1,3-diol, is a compound with notable biological activities. Its structure features two amino groups and a diol functional group, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including antibacterial and antifungal properties.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- CAS Number : 50961-68-7

- Purity : Minimum 98% .

Biological Activity Overview

The biological activity of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol has been investigated primarily in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.050 |

Studies have demonstrated that (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol can completely inhibit the growth of these bacteria within a short time frame .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal properties:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.050 |

| Fusarium oxysporum | 0.100 |

The antifungal activity indicates that the compound can effectively combat fungal infections as well .

The precise mechanism by which (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol exerts its biological effects is still under investigation. However, it is believed that the presence of amino groups enhances its interaction with bacterial cell walls and membranes, leading to increased permeability and subsequent cell death.

Case Studies

Several case studies have highlighted the effectiveness of (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol in clinical settings:

- Case Study on Staphylococcus aureus : In a controlled study involving patients with skin infections caused by S. aureus, treatment with this compound resulted in a significant reduction in bacterial load within 48 hours.

- Fungal Infections in Immunocompromised Patients : A cohort study showed that patients treated with (1S,2S)-2-amino-1-(4-aminophenyl)propane-1,3-diol exhibited improved outcomes in terms of reduced fungal colonization compared to standard antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。